

Introduction: The Emergence of a Unique Cycloalkyl Boronic Acid

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Compound of Interest

Compound Name: (3,3-Dimethylcyclobutyl)boronic acid

Cat. No.: B15052773

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In the landscape of modern medicinal chemistry and organic synthesis, boronic acids and their derivatives stand out for their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[1][2]} Among the vast array of available boronic acids, **(3,3-Dimethylcyclobutyl)boronic acid** has garnered significant interest. This saturated, cyclic alkylboronic acid offers a unique three-dimensional scaffold that is increasingly sought after in drug design. The gem-dimethyl group on the cyclobutane ring provides steric bulk and lipophilicity while locking the ring in a specific conformation, making it an attractive bioisostere for commonly used groups like tert-butyl or phenyl rings. This guide provides a comprehensive overview of the synthesis, properties, and applications of **(3,3-dimethylcyclobutyl)boronic acid** and its key derivatives, offering insights for researchers in drug development and synthetic chemistry.

PART 1: Physicochemical Properties and Handling

(3,3-Dimethylcyclobutyl)boronic acid is a white to off-white solid at room temperature. Like many boronic acids, it exists as a mixture of the free acid and its cyclic anhydride, the boroxine.^{[3][4]} This equilibrium can impact its solubility and reactivity.

Table 1: Core Properties of **(3,3-Dimethylcyclobutyl)boronic acid**

Property	Value	Source
CAS Number	1950574-55-6	[5]
Molecular Formula	C6H13BO2	[5]
Molecular Weight	127.98 g/mol	[5]
Purity	Typically $\geq 98\%$	[5]
Physical State	Solid	

Stability and Storage Considerations

A critical aspect of working with boronic acids is their stability. Aliphatic boronic acids, including the (3,3-dimethylcyclobutyl) variant, can be susceptible to protodeboronation, particularly under harsh acidic or basic conditions, and oxidation.[6] For long-term storage and to enhance stability and handling, **(3,3-dimethylcyclobutyl)boronic acid** is often converted into more robust derivatives.

- **Boronate Esters (e.g., Pinacol Esters):** These are formed by reacting the boronic acid with a diol, such as pinacol. The resulting cyclic esters are generally more stable, less polar, and easier to purify by chromatography.
- **Potassium Organotrifluoroborates (R-BF₃K):** These salts are highly stable, crystalline solids that are resistant to air and moisture. They serve as excellent surrogates for boronic acids in cross-coupling reactions and are considered "protected" forms of boronic acids.
- **N-methyliminodiacetic acid (MIDA) Boronates:** MIDA boronates are exceptionally stable "caged" boronic acids. The sp³-hybridized boron is unreactive towards transmetalation in Suzuki-Miyaura couplings until a deprotection step, under mild aqueous basic conditions, releases the free boronic acid. This allows for iterative cross-coupling strategies.

PART 2: Synthesis of **(3,3-Dimethylcyclobutyl)boronic Acid** and Key

Derivatives

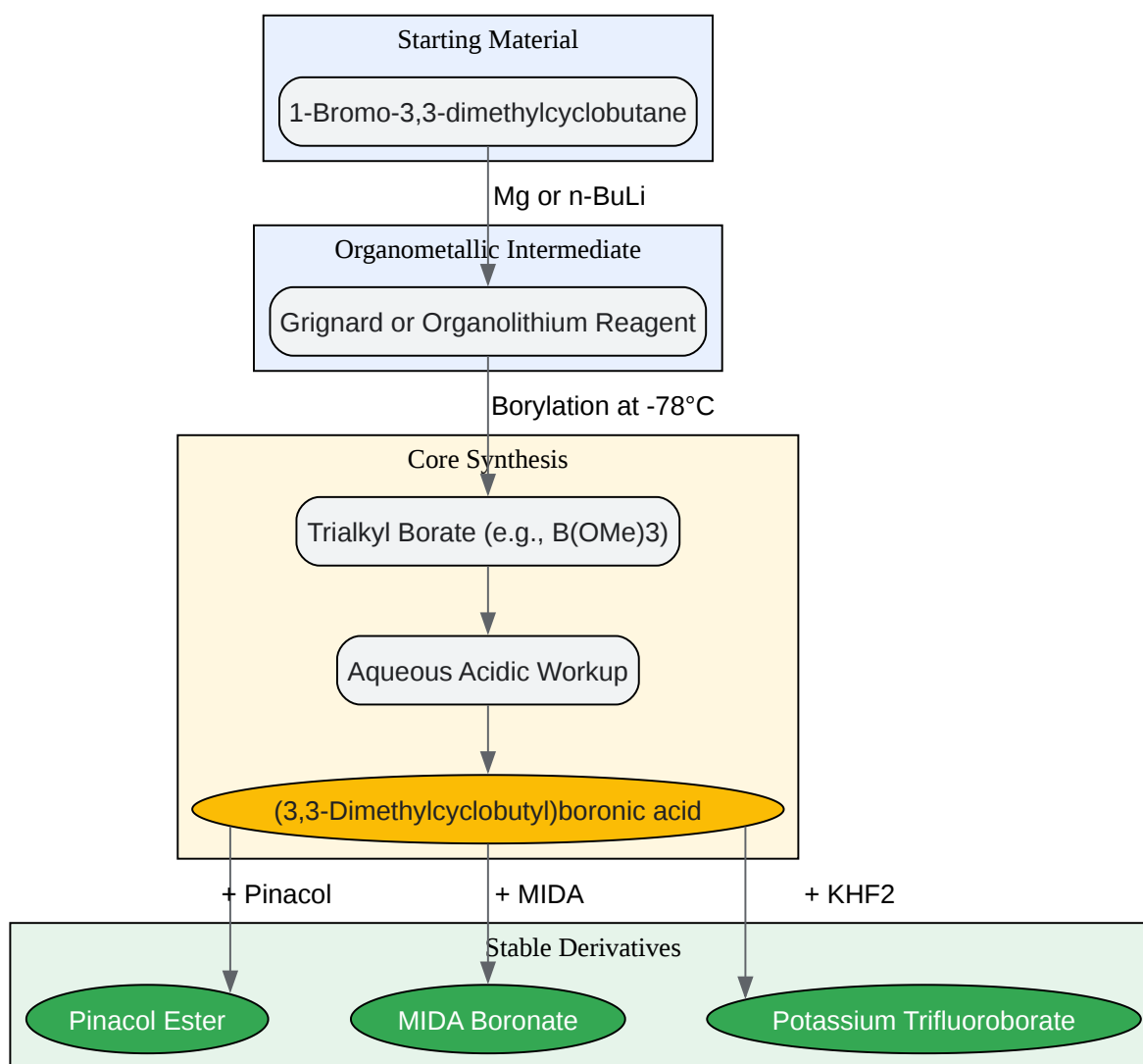
The synthesis of **(3,3-dimethylcyclobutyl)boronic acid** typically starts from a corresponding halide, such as 1-bromo-3,3-dimethylcyclobutane. The general strategy involves the formation of an organometallic intermediate followed by quenching with a boron electrophile.

General Synthetic Protocol

- **Formation of the Organometallic Reagent:** 1-bromo-3,3-dimethylcyclobutane is reacted with magnesium metal to form the Grignard reagent, (3,3-dimethylcyclobutyl)magnesium bromide. Alternatively, a lithium-halogen exchange can be performed using an organolithium reagent like n-butyllithium.
- **Borylation:** The freshly prepared organometallic reagent is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C).
- **Hydrolysis:** The resulting boronate ester intermediate is hydrolyzed under acidic aqueous conditions to yield the final **(3,3-dimethylcyclobutyl)boronic acid**.

Synthesis of Derivatives

- **Pinacol Ester:** The crude boronic acid can be directly reacted with pinacol in a solvent like toluene or THF, often with a Dean-Stark trap to remove water and drive the reaction to completion.
- **MIDA Boronate:** The boronic acid is condensed with N-methyliminodiacetic acid under dehydrating conditions.
- **Potassium Trifluoroborate:** The boronic acid is treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).



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Caption: Synthetic pathways to the core boronic acid and its stable derivatives.

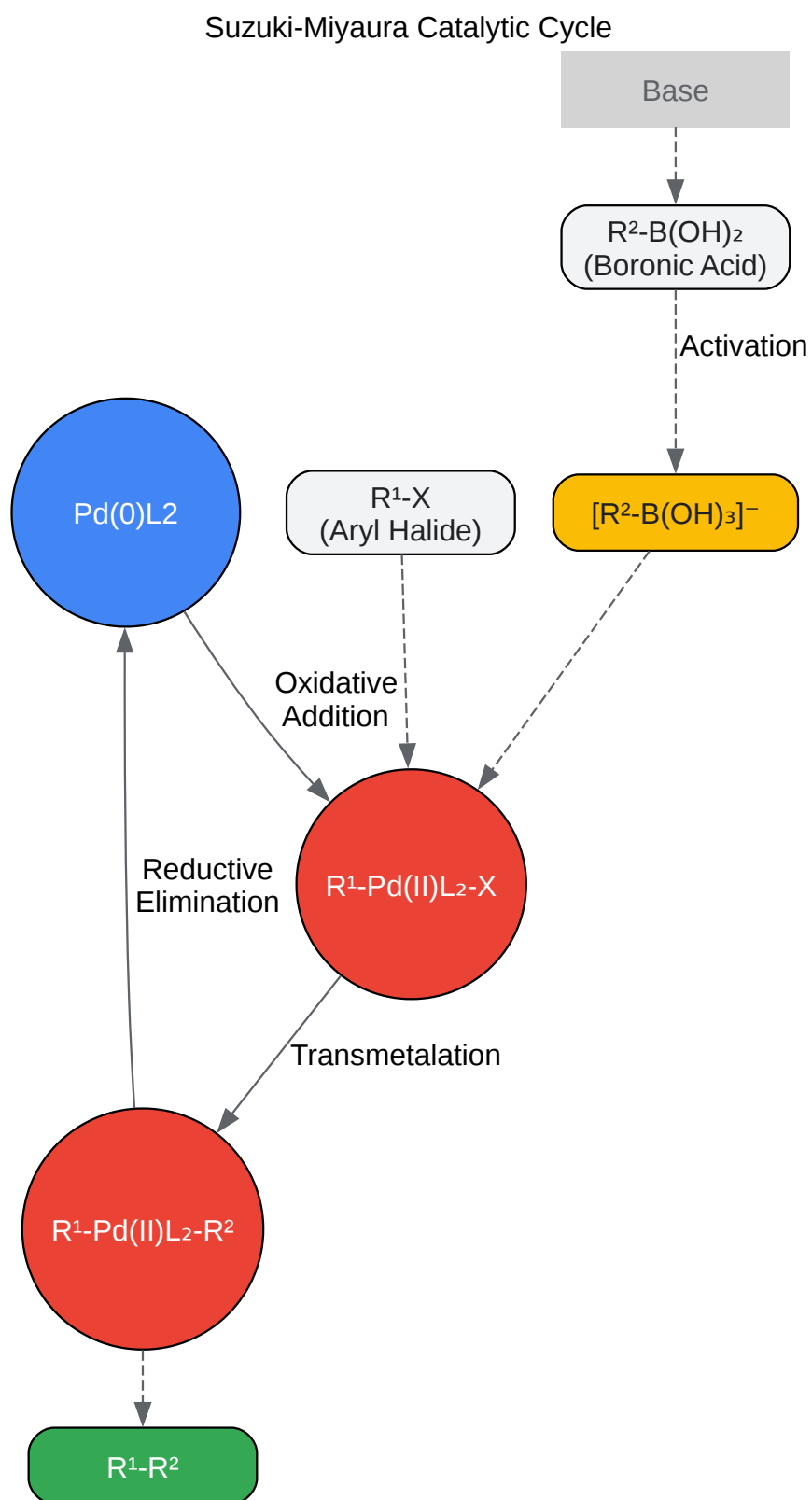
PART 3: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **(3,3-dimethylcyclobutyl)boronic acid** and its derivatives is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. [1][2] This reaction couples the cyclobutyl moiety to various sp²-hybridized carbons, typically from aryl or vinyl halides or triflates.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three main steps:[1][2]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The organoboron species, activated by a base, transfers its organic group (the 3,3-dimethylcyclobutyl moiety) to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic borate species.[7]
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling **(3,3-dimethylcyclobutyl)boronic acid** pinacol ester with an aryl bromide.

Materials:

- Aryl bromide (1.0 eq)
- **(3,3-Dimethylcyclobutyl)boronic acid** pinacol ester (1.2-1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
- Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DME)

Procedure:

- **Reaction Setup:** To an oven-dried reaction vessel, add the aryl bromide, **(3,3-dimethylcyclobutyl)boronic acid** pinacol ester, and the base.
- **Inert Atmosphere:** Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent and Catalyst Addition:** Add the degassed solvent(s) followed by the palladium catalyst under the inert atmosphere.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Protocol Choices:

- **Excess Boronic Ester:** Using a slight excess of the boronic ester helps to drive the reaction to completion, especially if the boronic species is prone to decomposition under the reaction conditions.
- **Inert Atmosphere:** The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is crucial for catalytic activity.
- **Degassed Solvents:** Removing dissolved oxygen from the solvents prevents catalyst degradation.
- **Choice of Base and Solvent:** The choice of base and solvent system is critical and often needs to be optimized for specific substrates. Carbonates are common, but stronger bases may be needed for less reactive halides. Aprotic solvents with water are frequently used to facilitate the dissolution of the base and the formation of the active borate complex.

PART 4: Applications in Drug Discovery and Beyond

The incorporation of the 3,3-dimethylcyclobutyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

- **Metabolic Stability:** The gem-dimethyl group can block sites of metabolic oxidation, increasing the half-life of a compound.
- **Lipophilicity and Solubility:** The aliphatic nature of the ring increases lipophilicity, which can enhance membrane permeability. The non-planar, three-dimensional structure can also disrupt crystal packing, sometimes leading to improved solubility compared to flat aromatic rings.
- **Bioisosterism:** It serves as a valuable bioisostere for other chemical groups. Its defined spatial arrangement can optimize interactions with a biological target.
- **Novel Chemical Space:** The use of such scaffolds allows medicinal chemists to explore novel chemical space, potentially leading to compounds with improved properties and novel intellectual property.

Beyond cross-coupling, boronic acids are being explored as therapeutic agents themselves, for example, as enzyme inhibitors that form reversible covalent bonds with active site residues.^[8]

[9][10] Derivatives of **(3,3-dimethylcyclobutyl)boronic acid** could be investigated in areas like beta-lactamase or proteasome inhibition.[8][9][11]

PART 5: Analytical Characterization

The characterization of **(3,3-dimethylcyclobutyl)boronic acid** and its derivatives relies on standard analytical techniques.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: Provides information on the proton environment of the cyclobutyl ring and any coupled moieties.
 - ^{13}C NMR: Confirms the carbon skeleton.
 - ^{11}B NMR: A key technique for boron-containing compounds, showing a characteristic broad signal for the boronic acid or its derivatives.
- Mass Spectrometry (MS): Techniques like GC-MS are used to confirm the molecular weight and fragmentation pattern.[12] Derivatization to the pinacol ester can improve volatility and chromatographic behavior for GC analysis.[12]
- Infrared (IR) Spectroscopy: Shows characteristic stretches for the B-O and O-H bonds of the boronic acid group.

Conclusion and Future Outlook

(3,3-Dimethylcyclobutyl)boronic acid is more than just another building block; it is a tool for introducing valuable structural and physicochemical properties into complex molecules. Its stability can be readily enhanced through derivatization, and its utility in the robust Suzuki-Miyaura coupling reaction is well-established. For researchers in drug discovery, this reagent offers a strategic way to improve metabolic stability, modulate lipophilicity, and explore novel chemical space. Future research will likely focus on expanding the reaction scope of this and related cycloalkyl boronic acids, developing asymmetric synthetic routes, and exploring their potential in new therapeutic areas, further cementing the role of organoboron chemistry in advancing science.

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